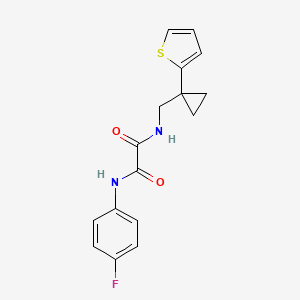![molecular formula C20H18ClN3O3S B2431600 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-88-9](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholine ring, and a quinazolinone ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, enamines can react with acid halides to form 1,3-diketones and α, β-unsaturated Michael acceptors to form 1,5-dicarbonyls .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups could influence its solubility, while the presence of aromatic rings could influence its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Approaches : Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, demonstrating regioselective reactions with halogens and other compounds (Kut, Onysko, & Lendel, 2020).
- Characterization and Optimization : Noolvi and Patel (2013) focused on the synthesis, characterization, and method optimization of quinazoline derivatives, including those similar to the compound , for anticancer activity (Noolvi & Patel, 2013).
- Molecular Modifications : Maarouf, El‐Bendary, and Goda (2004) synthesized various quinazolin‐4(3H)‐one derivatives and studied their chemical properties, indicating the versatility of these compounds (Maarouf, El‐Bendary, & Goda, 2004).
Biological Activities
- Antihistamine Potential : Alagarsamy, Narendhar, Sulthana, and Solomon (2014) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antihistamine activities, showing significant potential in this area (Alagarsamy et al., 2014).
- Diuretic Activity : Research by Eisa, El-Ashmawy, Tayel, El-Magd, and El-kashef (1996) on quinazoline derivatives, which include similar structural features, demonstrated potential diuretic activity (Eisa et al., 1996).
Medical Imaging
- Positron Emission Tomography : Holt, Ravert, Dannals, and Pomper (2006) synthesized [11C]gefitinib, a compound structurally related to quinazolin-4-one, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography (Holt et al., 2006).
Enzyme Inhibition
- Chymase Inhibition : Fukami, Imajo, Ito, Kakutani, Shibata, Sumida, Tanaka, Niwata, Saitoh, Kiso, Miyazaki, Okunishi, Urata, Arakawa (2000) developed 3-phenylsulfonylquinazoline-2,4-dione derivatives to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Fukami et al., 2000).
Antimicrobial Properties
- Antimicrobial Activity : Kapoor, Nabi, Gupta, and Gupta (2017) synthesized quinazolinone peptide derivatives and evaluated their antimicrobial potential, demonstrating effectiveness against various bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the addition of morpholine-4-carbonyl chloride to the resulting intermediate. The final product is obtained by the addition of sulfur to the intermediate.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "morpholine-4-carbonyl chloride", "sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 2: Addition of morpholine-4-carbonyl chloride to the intermediate obtained in step 1 in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 3: Addition of sulfur to the intermediate obtained in step 2 in the presence of a suitable base to form the final product, 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
422528-88-9 |
Produktname |
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Molekularformel |
C20H18ClN3O3S |
Molekulargewicht |
415.89 |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H18ClN3O3S/c21-15-4-1-13(2-5-15)12-24-19(26)16-6-3-14(11-17(16)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |
InChI-Schlüssel |
QUEIRHIOGNCFQY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431519.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)
![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2431526.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2431527.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2431528.png)


![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride](/img/structure/B2431534.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)
